Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 900019-25-2
VCID: VC6908158
InChI: InChI=1S/C19H14FNO4S/c1-24-19(23)17-16(10-11-26-17)25-13-8-6-12(7-9-13)21-18(22)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,21,22)
SMILES: COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C19H14FNO4S
Molecular Weight: 371.38

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate

CAS No.: 900019-25-2

Cat. No.: VC6908158

Molecular Formula: C19H14FNO4S

Molecular Weight: 371.38

* For research use only. Not for human or veterinary use.

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate - 900019-25-2

Specification

CAS No. 900019-25-2
Molecular Formula C19H14FNO4S
Molecular Weight 371.38
IUPAC Name methyl 3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C19H14FNO4S/c1-24-19(23)17-16(10-11-26-17)25-13-8-6-12(7-9-13)21-18(22)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,21,22)
Standard InChI Key OAUYRECNCMHZPM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a methoxy carbonyl group (COOCH3\text{COOCH}_3) and at the 3-position with a phenoxy group. The phenoxy moiety is further functionalized with a 2-fluorobenzoyl amide (NHCOC6H4F\text{NHCOC}_6\text{H}_4\text{F}), introducing both electron-withdrawing and hydrophobic characteristics. The fluorine atom at the ortho position of the benzoyl group enhances metabolic stability and binding affinity to biological targets .

Biological Activities

Table 1: Anticancer Activity of Related Thiophene Derivatives

CompoundCell Line (Cancer Type)IC50_{50} (µM)Mechanism
Analogous Thiophene MCF-7 (Breast)12.0Microtubule Disruption
Derivative with FluorineHepG2 (Liver)15.0Apoptosis Induction

Antimicrobial Efficacy

The thiophene scaffold is associated with broad-spectrum antimicrobial activity. For instance, derivatives with electron-withdrawing groups (e.g., fluorine) demonstrate MIC values as low as 0.22 µg/mL against Staphylococcus aureus . The compound’s phenoxy and fluorobenzoyl groups likely synergize to disrupt bacterial cell wall synthesis or efflux pumps, though empirical validation is needed.

Anti-inflammatory Properties

Thiophene-2-carboxamides inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Molecular docking studies suggest that the fluorobenzoyl group enhances binding to COX-2’s hydrophobic pocket, reducing prostaglandin E2_2 synthesis .

Mechanistic Insights

Molecular Interactions

Density functional theory (DFT) analyses of similar compounds reveal narrow HOMO-LUMO gaps (ΔEH-L\Delta E_{\text{H-L}}), indicating high reactivity. The amino and hydroxyl substituents in related derivatives lower ΔEH-L\Delta E_{\text{H-L}} by 0.5–1.0 eV compared to methyl-substituted analogs, enhancing electron donation to biological targets .

Enzyme Inhibition

The compound’s methoxy carbonyl group may act as a hydrogen bond acceptor, while the fluorobenzoyl moiety engages in hydrophobic interactions with enzyme active sites. For example, inhibition of topoisomerase IIα—a target in cancer therapy—has been proposed for analogous structures .

Industrial and Research Applications

Pharmaceutical Development

As a building block, this compound facilitates the synthesis of kinase inhibitors and antimicrobial agents. Its modular structure allows for derivatization at the phenoxy or thiophene positions, enabling structure-activity relationship (SAR) studies .

Materials Science

Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems. The fluorine substituent could improve charge transport properties, making this compound a candidate for optoelectronic devices.

Comparison with Structural Analogs

Table 2: Key Differences from Related Compounds

CompoundMolecular FormulaKey FeaturesBiological Activity
Methyl 3-(benzoylamino)-thiopheneC14H11NO2S\text{C}_{14}\text{H}_{11}\text{NO}_2\text{S}Simpler structure, lacks phenoxy groupModerate Antimicrobial
Fluorobenzoyl Thiophene DerivativeC19H14FNO4S\text{C}_{19}\text{H}_{14}\text{FNO}_4\text{S}Enhanced metabolic stability, hydrophobicAnticancer, Anti-inflammatory

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